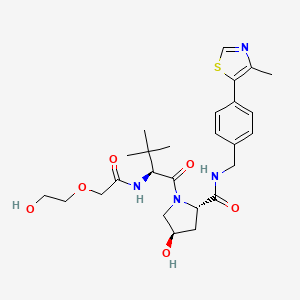
(S,R,S)-AHPC-acetamido-O-PEG1-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S,R,S)-AHPC-acetamido-O-PEG1-OH is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by its chiral centers, which contribute to its stereochemical properties. The presence of polyethylene glycol (PEG) in its structure enhances its solubility and biocompatibility, making it a valuable candidate for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,S)-AHPC-acetamido-O-PEG1-OH involves multiple steps, starting with the preparation of the chiral centers. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. The acetamido group is introduced through an acylation reaction, while the PEG moiety is attached via etherification. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of contamination and improving efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (S,R,S)-AHPC-acetamido-O-PEG1-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Applications De Recherche Scientifique
(S,R,S)-AHPC-acetamido-O-PEG1-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential as a drug delivery agent, owing to its biocompatibility and solubility.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S,R,S)-AHPC-acetamido-O-PEG1-OH involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with proteins, facilitating binding interactions. The PEG moiety enhances solubility and reduces immunogenicity, allowing the compound to circulate in biological systems for extended periods. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (S,S,S)-AHPC-acetamido-O-PEG1-OH
- (R,R,R)-AHPC-acetamido-O-PEG1-OH
- (S,R,R)-AHPC-acetamido-O-PEG1-OH
Comparison: (S,R,S)-AHPC-acetamido-O-PEG1-OH is unique due to its specific stereochemistry, which influences its chemical reactivity and biological interactions. Compared to its stereoisomers, this compound may exhibit different binding affinities and selectivities, making it a valuable tool for studying stereochemical effects in various applications.
Propriétés
Formule moléculaire |
C26H36N4O6S |
|---|---|
Poids moléculaire |
532.7 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-1-[(2S)-2-[[2-(2-hydroxyethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H36N4O6S/c1-16-22(37-15-28-16)18-7-5-17(6-8-18)12-27-24(34)20-11-19(32)13-30(20)25(35)23(26(2,3)4)29-21(33)14-36-10-9-31/h5-8,15,19-20,23,31-32H,9-14H2,1-4H3,(H,27,34)(H,29,33)/t19-,20+,23-/m1/s1 |
Clé InChI |
UTRBIRKKWQMNOF-ZRCGQRJVSA-N |
SMILES isomérique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCO)O |
SMILES canonique |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


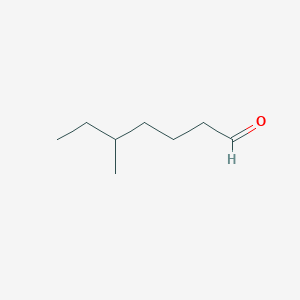
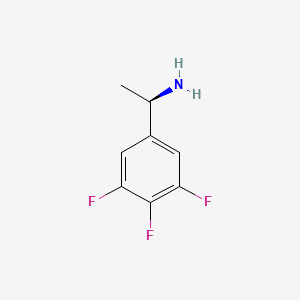
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
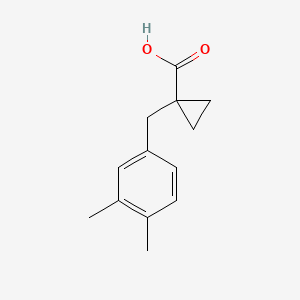

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/no-structure.png)

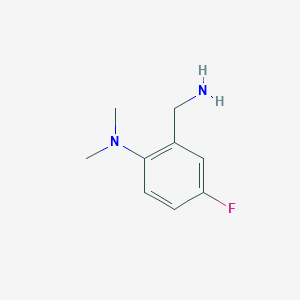
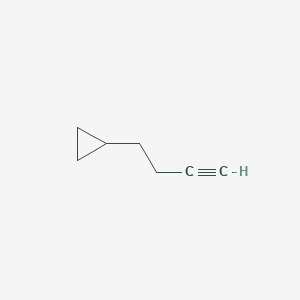
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)
![{5-Azaspiro[2.5]octan-7-yl}methanolhydrochloride](/img/structure/B13604573.png)
